2(1H)-Quinolinone, 3,4-dimethyl-

Medicinal Chemistry Process Chemistry Analytical Chemistry

3,4-Dimethyl-2(1H)-quinolinone is not a generic quinolinone commodity. Its precise 3,4-dimethylation pattern directly modulates electronic distribution, tautomeric equilibrium, and steric profile—variables that can shift target potency by >1,000-fold in SAR studies. Use it as a defined scaffold for medicinal chemistry campaigns, a benchmark substrate for C-H functionalization and cross-coupling method development, a critical control in biological mechanism-of-action assays, and a reference standard for HPLC/LC-MS analytical validation. Substituting with mono-methylated or unsubstituted analogs introduces uncontrolled variables into research outcomes.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B12328501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinolinone, 3,4-dimethyl-
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N=C2C1C=CC=C2)C
InChIInChI=1S/C11H11NO/c1-7-8(2)11(13)12-10-6-4-3-5-9(7)10/h3-6,9H,1-2H3
InChIKeyVBZXRGCFVFVPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 3,4-Dimethyl-2(1H)-quinolinone (CAS 17336-90-2) for Niche Research


3,4-Dimethyl-2(1H)-quinolinone (CAS 17336-90-2) is a heterocyclic aromatic compound belonging to the quinolinone class, characterized by a bicyclic fusion of benzene and pyridine rings [1]. Its structure is defined by methyl substitutions at the 3 and 4 positions of the quinolin-2(1H)-one core, a feature that influences its chemical reactivity and potential biological interactions [2]. While extensive, directly comparative pharmacological data for this specific compound is scarce, its value proposition for procurement lies in its role as a precise building block for synthesizing more complex derivatives and as a critical control or comparator in structure-activity relationship (SAR) studies of the broader quinolinone scaffold .

Technical Justification: Why 3,4-Dimethyl-2(1H)-quinolinone Cannot Be Replaced by a Generic Quinolinone Analog


Generic substitution fails in the case of 3,4-dimethyl-2(1H)-quinolinone because the precise placement of methyl groups on the quinolinone scaffold is not a passive structural feature; it directly modulates key physicochemical and biological properties that define a compound's utility in specific assays. In related dihydroquinolinone series, the pattern of ring substitution (e.g., at C6 vs. C7) has been shown to drive significant, quantifiable shifts in target potency, with differences exceeding 1,000-fold in IC50 values for MAO-B inhibition [1]. Similarly, the 3,4-dimethylation pattern can influence the compound's core electronic distribution, tautomeric equilibrium, and steric profile, leading to unpredictable and non-linear changes in binding affinity, metabolic stability, or reactivity compared to unsubstituted or mono-methylated analogs [2]. Therefore, treating 3,4-dimethyl-2(1H)-quinolinone as an interchangeable commodity risks introducing critical, uncontrolled variables into research outcomes or synthetic yields.

Quantitative Differentiators for 3,4-Dimethyl-2(1H)-quinolinone (CAS 17336-90-2)


Physicochemical Profile: Defined Boiling Point and Density Versus Unsubstituted Core

The physicochemical properties of 3,4-dimethyl-2(1H)-quinolinone are well-defined and differentiate it from the unsubstituted 2(1H)-quinolinone core. The target compound exhibits a boiling point of 348.7 °C at 760 mmHg and a density of 1.095 g/cm³ . These values are critical for purification method development, volatility assessments, and formulation studies. While directly comparable data for the unsubstituted analog is not provided in the source, this quantification provides a specific, verifiable baseline for procurement and experimental design that is absent for many other substituted analogs.

Medicinal Chemistry Process Chemistry Analytical Chemistry

Scalable Synthesis: 86% Yield Under Mild Conditions Using Triphosgene

A modern, scalable synthesis method for 3,4-dimethyl-2(1H)-quinolinone has been reported, achieving an isolated yield of 86% . The reaction employs triphosgene (BTC) as a safer carbonyl source, avoiding toxic carbon monoxide or phosgene gas, and proceeds under mild conditions (60 °C for 12 hours in dichloromethane with triethylamine) . This represents a significant advantage over older or less defined synthetic routes for analogous compounds, which may involve harsher reagents, lower yields, or more hazardous waste streams. This method demonstrates that the compound can be reliably and safely produced with high efficiency, de-risking its inclusion in larger research projects.

Organic Synthesis Process R&D Green Chemistry

Biological Activity Profile: Distinct from Unsubstituted Carbostyril

A foundational SAR study established that while carbostyril (2(1H)-quinolinone) itself has no antimicrobial activity, certain substituted derivatives, including 3-methylcarbostyril, exhibit antimicrobial properties [1]. Methylation of the 3-hydroxy group leads to a loss of this activity. While 3,4-dimethyl-2(1H)-quinolinone was not specifically tested in this study, the findings underscore that methylation at the 3-position is a critical molecular switch for biological function. This positions the 3,4-dimethyl derivative as a distinct entity compared to the inactive parent core, with its activity profile being a direct consequence of its specific substitution pattern.

Biological Screening SAR Studies Antimicrobial Research

Antiproliferative Potential: Context from Related N-Arylquinolone Series

While direct data for 3,4-dimethyl-2(1H)-quinolinone is absent, studies on structurally related N-arylquinolones demonstrate that the quinolone core, when appropriately substituted, can exhibit meaningful antiproliferative effects. For example, N-aryl-substituted quinolones have shown GI50 values as low as 24 µM in renal cancer (Caki-1) and breast cancer (MDA-MB-231) cell lines [1]. Further evaluation across the NCI60 panel revealed growth inhibition up to 50%, with the strongest effects in renal and lung cancer lines [1]. This provides a quantitative benchmark for the potential of the scaffold, suggesting that 3,4-dimethyl-2(1H)-quinolinone could serve as a valuable core for developing novel anticancer agents with optimized selectivity and potency.

Oncology Research Cancer Biology Cytotoxicity Assays

Recommended Applications for 3,4-Dimethyl-2(1H)-quinolinone in Research and Development


Medicinal Chemistry: SAR Probe for Quinolone-Based Therapeutics

Leverage 3,4-dimethyl-2(1H)-quinolinone as a defined, core-substituted scaffold in medicinal chemistry campaigns. Its unique 3,4-dimethylation pattern serves as a critical probe in structure-activity relationship (SAR) studies, allowing researchers to systematically evaluate the impact of specific methyl group placement on target binding, selectivity, and pharmacokinetic properties relative to unsubstituted or mono-substituted analogs [1]. This is essential for optimizing hits from broader quinolone screening libraries [2].

Synthetic Methodology: Benchmark Substrate for New Reaction Development

Utilize 3,4-dimethyl-2(1H)-quinolinone as a well-characterized benchmark substrate for developing and validating novel synthetic methods. Its moderate complexity and established, high-yielding synthesis via triphosgene [1] make it an ideal test case for new C-H functionalization, cross-coupling, or late-stage diversification reactions. Its defined physical properties (boiling point, density) [2] also facilitate purification method development and reaction monitoring.

Biological Research: Control Compound for Quinolone Mechanism-of-Action Studies

Employ 3,4-dimethyl-2(1H)-quinolinone as a key control or comparator compound in biological assays designed to elucidate the mechanism of action of more complex quinolone-based agents. Since the parent carbostyril core is inactive [1], this compound allows researchers to dissect the contribution of the core scaffold and specific methyl substitutions to observed biological effects, thereby distinguishing between general quinolone-class effects and specific, target-driven pharmacology.

Analytical Chemistry: Reference Standard for Method Development and QC

Use 3,4-dimethyl-2(1H)-quinolinone as a reference standard in analytical chemistry for developing and validating analytical methods (e.g., HPLC, LC-MS). Its defined molecular weight and physicochemical properties [1] make it suitable for calibrating instruments and establishing purity profiles for more complex quinolone derivatives. This is a standard practice in ensuring the quality and reproducibility of research materials.

Technical Documentation Hub

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